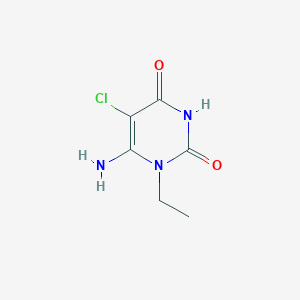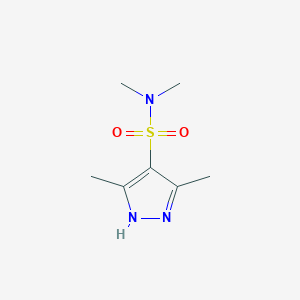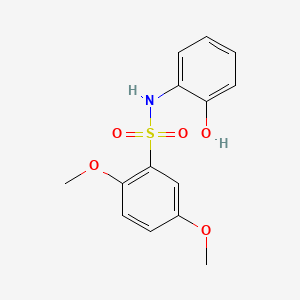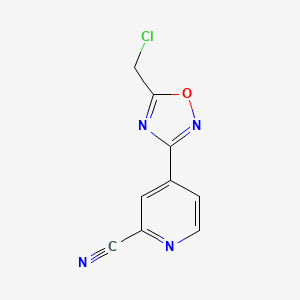
N-(2-(3-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including an amide group (-CONH2), a thioether group (-S-), and an indole group (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring). The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the amide group could be introduced via a reaction with an amine and a carboxylic acid or acyl chloride. The thioether group could be introduced via a nucleophilic substitution reaction with a suitable alkyl halide .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a bicyclic ring system. The exact structure would depend on the specific arrangement of these groups in the molecule .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis in acidic or basic conditions to produce a carboxylic acid and an amine. The thioether group could potentially be oxidized to a sulfoxide or sulfone .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of an amide group could result in the formation of hydrogen bonds, which could affect the compound’s solubility and boiling point .Applications De Recherche Scientifique
1. Impurity Detection in Pharmaceuticals
In the realm of pharmaceuticals, the identification and analysis of impurities is crucial. A study by Kancherla et al. (2018) focused on detecting unknown impurities in Repaglinide, an anti-diabetic drug. They identified several impurities, including complex benzamide derivatives, using advanced chromatographic and mass spectrometric techniques. This research underscores the significance of meticulous impurity analysis in drug development and quality control.
2. Polymer Synthesis and Characterization
The field of polymer science often explores the synthesis and properties of novel compounds. Butt et al. (2005) conducted research on synthesizing aromatic polyimides, using various aromatic diamines, including benzamide derivatives. These polyimides exhibited notable solubility and thermal stability, suggesting potential applications in advanced materials and nanotechnology.
3. Molecular Docking and Antibacterial Evaluation
In the search for new antibacterial agents, molecular docking studies provide insights into potential drug efficacy. Ravichandiran et al. (2015) synthesized a series of benzamide derivatives and evaluated their antibacterial properties. One compound in particular showed promising results against Proteus vulgaris, as detailed in their study on synthesis and antibacterial evaluation. This research highlights the role of benzamide derivatives in developing new antimicrobial drugs.
4. Electrospray Mass Spectrometry in Glycan Analysis
Harvey (2000) explored the use of various derivatives, including benzamide derivatives, in enhancing electrospray mass spectrometry for analyzing N-linked glycans. This technique is crucial in glycomics, offering insights into the structure and function of complex carbohydrates, with implications for biotechnology and medical research.
5. Synthesis and Antimicrobial Screening of Thiazolidinone Derivatives
Desai et al. (2013) focused on the synthesis of thiazolidinone derivatives, incorporating a thiazole ring and benzamide moiety. These compounds were evaluated for their antimicrobial properties against various bacteria and fungi, showcasing the potential of benzamide derivatives in the development of new antimicrobial agents.
6. Psycho- and Neurotropic Profiling of Quinolinone Derivatives
Podolsky et al. (2017) investigated the psycho- and neurotropic properties of novel quinolinone derivatives, including benzamide compounds, in vivo. Their research contributes to the understanding of how these compounds can affect neurological and psychological functions, potentially leading to new treatments for various mental disorders.
7. Antitumor Evaluation of Heterocyclic Compounds
Shams et al. (2010) conducted a study on novel heterocyclic compounds derived from benzamide, evaluating their antitumor activities. This research is significant for cancer therapy, offering new insights into the development of chemotherapeutic agents.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O2S/c1-3-4-10-23-14-16-24(17-15-23)32-29(34)21-36-28-20-33(27-13-8-7-12-26(27)28)19-18-31-30(35)25-11-6-5-9-22(25)2/h5-9,11-17,20H,3-4,10,18-19,21H2,1-2H3,(H,31,35)(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINUSQDPMHEDKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Dimethyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]morpholine](/img/structure/B2672371.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2672372.png)

![2-Chloro-N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]acetamide](/img/structure/B2672377.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2672378.png)


![2-chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2672385.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2672386.png)
![N-[2-(pentylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2672387.png)

![3-(5-bromo-2-hydroxyphenyl)-5-butyl-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2672390.png)
![N-(4-chlorophenyl)-2-{2-[(4-methylphenyl)sulfonyl]acetyl}-1-hydrazinecarbothioamide](/img/structure/B2672393.png)
![1'-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2672394.png)